

# Application Notes and Protocols: Bis(dimethylamino-2-propoxy)copper(II) in Organic Electronics

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## Compound of Interest

Compound Name: *Bis(dimethylamino-2-propoxy)copper(II)*

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## Introduction

**Bis(dimethylamino-2-propoxy)copper(II)**, also known as  $\text{Cu}(\text{dmap})_2$ , is a copper(II) coordination complex that has garnered attention as a precursor for the deposition of thin films for electronic applications.<sup>[1]</sup> While not directly employed as an active organic electronic material itself, it is a valuable precursor for creating inorganic thin films, such as copper(I) oxide ( $\text{Cu}_2\text{O}$ ), which can be integrated into organic electronic devices.<sup>[2][3][4][5]</sup>  $\text{Cu}_2\text{O}$  is a p-type semiconductor and is a promising candidate for hole transport layers (HTLs) in devices like perovskite solar cells and organic light-emitting diodes (OLEDs).<sup>[6][7][8]</sup>

This document provides detailed application notes and experimental protocols for the use of **Bis(dimethylamino-2-propoxy)copper(II)** as a precursor for the atomic layer deposition (ALD) of  $\text{Cu}_2\text{O}$  thin films for organic electronic applications.

## Physicochemical Properties of Bis(dimethylamino-2-propoxy)copper(II)

A summary of the key physicochemical properties of **Bis(dimethylamino-2-propoxy)copper(II)** is presented in Table 1. This information is critical for its handling and use

as a precursor in deposition systems.

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Synonyms          | Cu(dmap) <sub>2</sub> , Bis[1-(dimethylamino)-2-propanolato]copper     | [1]       |
| CAS Number        | 185827-91-2  | [1]       |
| Molecular Formula | C <sub>10</sub> H <sub>24</sub> CuN <sub>2</sub> O <sub>2</sub>        | [9][10]   |
| Molecular Weight  | 267.86 g/mol   | [1]       |
| Appearance        | Dark purple crystals   | [1]       |
| Purity            | min. 97%   | [11]      |
| Storage           | Store in a dry, inert environment due to air and moisture sensitivity. | [1]       |

## Application in Organic Electronics: Precursor for Copper(I) Oxide Hole Transport Layers

The primary application of **Bis(dimethylamino-2-propoxy)copper(II)** in the context of organic electronics is as a precursor for the atomic layer deposition (ALD) of high-quality copper(I) oxide (Cu<sub>2</sub>O) thin films.[2][3][4][5] Cu<sub>2</sub>O is an attractive material for a hole transport layer (HTL) due to its p-type conductivity, high hole mobility, and suitable energy levels for efficient hole injection and transport from the active layer of a device to the anode.[6][7][8]

### Atomic Layer Deposition of Cu<sub>2</sub>O

ALD is a thin film deposition technique that allows for precise control over film thickness and uniformity at the atomic level. The use of **Bis(dimethylamino-2-propoxy)copper(II)** as the copper precursor with water as the co-reactant enables the deposition of Cu<sub>2</sub>O films at relatively low temperatures.[2][3][4][5]

A summary of the ALD process parameters for depositing Cu<sub>2</sub>O using Cu(dmap)<sub>2</sub> is provided in Table 2.

| Parameter                    | Value  | Reference  |
|------------------------------|--|--|
| Precursor                    | Bis(dimethylamino-2-propoxy)copper(II)<br>(Cu(dmap) <sub>2</sub> ) | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[12]</a> |
| Co-reactant                  | Water (H <sub>2</sub> O)   | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[12]</a> |
| Deposition Temperature Range | 110 - 175 °C   | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                      |
| Precursor Temperature        | 100 °C   | <a href="#">[12]</a>   |
| Growth Rate per Cycle        | 0.12 ± 0.02 Å  | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                      |

## Properties of ALD-Deposited Cu<sub>2</sub>O Films

The properties of the resulting Cu<sub>2</sub>O films are critical for their performance as an HTL. Key properties are summarized in Table 3.

| Property          | Value/Observation   | Reference   |
|-------------------|---|---|
| Composition       | Cu(I) oxide (Cu <sub>2</sub> O) confirmed by XPS  | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Crystallinity     | X-ray amorphous for thin films (~5 nm)  | <a href="#">[3]</a>   |
| Air Stability     | Thin films (~5 nm) oxidize to Cu(II) upon air exposure.<br>Capping with a protective layer like Al <sub>2</sub> O <sub>3</sub> can prevent oxidation. | <a href="#">[3]</a> <a href="#">[12]</a>  |
| Band Gap          | ~2.1 - 2.6 eV (for Cu <sub>2</sub> O in general)  | <a href="#">[13]</a>  |
| Conductivity Type | p-type (for Cu <sub>2</sub> O in general)   | <a href="#">[13]</a> <a href="#">[14]</a>                                       |

## Experimental Protocols

### Protocol for Atomic Layer Deposition of Cu<sub>2</sub>O Thin Films

This protocol describes the deposition of a Cu<sub>2</sub>O thin film using a commercial ALD reactor.

Materials and Equipment:

- **Bis(dimethylamino-2-propoxy)copper(II)** (min. 97%)
- Deionized water (18 MΩ·cm)
- Nitrogen gas (UHP grade)
- Substrates (e.g., ITO-coated glass, silicon wafers)
- Atomic Layer Deposition (ALD) reactor
- Quartz crystal microbalance (QCM) for in-situ growth monitoring

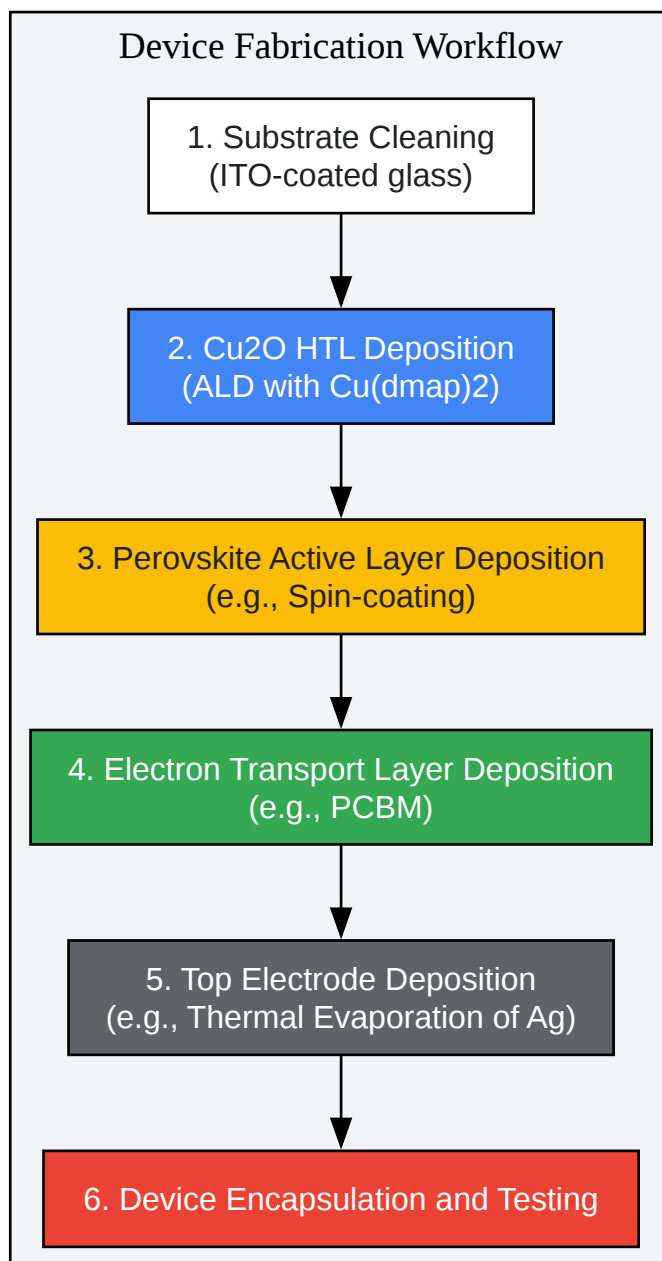
Procedure:

- Substrate Preparation:
  - Clean the substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) for 15 minutes each.
  - Dry the substrates with a stream of nitrogen gas.
  - Perform an oxygen plasma treatment or a UV-ozone treatment to create a hydrophilic surface.
- Precursor and Reactor Setup:
  - Load the **Bis(dimethylamino-2-propoxy)copper(II)** precursor into a stainless-steel bubbler and heat to 100 °C.[\[12\]](#)
  - Load the deionized water into another precursor container and maintain it at room temperature.

- Install the substrates into the ALD reactor chamber.
- Heat the reactor to the desired deposition temperature (e.g., 150 °C).
- Maintain a constant flow of nitrogen carrier gas (e.g., 20 sccm).
- ALD Cycle:
  - The ALD cycle for Cu<sub>2</sub>O deposition consists of four steps:
    1. Cu(dmap)<sub>2</sub> Pulse: Pulse the vapor of **Bis(dimethylamino-2-propoxy)copper(II)** into the reactor chamber for a set time (e.g., 1 second).
    2. Nitrogen Purge: Purge the chamber with nitrogen gas to remove any unreacted precursor and byproducts (e.g., 30 seconds).
    3. Water Pulse: Pulse water vapor into the chamber (e.g., 1 second).
    4. Nitrogen Purge: Purge the chamber with nitrogen gas to remove unreacted water and byproducts (e.g., 30 seconds).
- Film Deposition:
  - Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be monitored in-situ using a QCM. For a 10 nm film, approximately 83 cycles would be required (based on a 0.12 Å/cycle growth rate).
- Post-Deposition:
  - After the deposition is complete, cool down the reactor under a nitrogen atmosphere.
  - Remove the substrates from the reactor.
  - If required, deposit a protective capping layer (e.g., Al<sub>2</sub>O<sub>3</sub> by ALD) immediately to prevent oxidation of the Cu<sub>2</sub>O film.

## Workflow for Fabrication of a Perovskite Solar Cell with a Cu<sub>2</sub>O HTL

This workflow outlines the general steps for fabricating a perovskite solar cell using a  $\text{Cu}_2\text{O}$  HTL deposited via ALD from the **Bis(dimethylamino-2-propoxy)copper(II)** precursor.

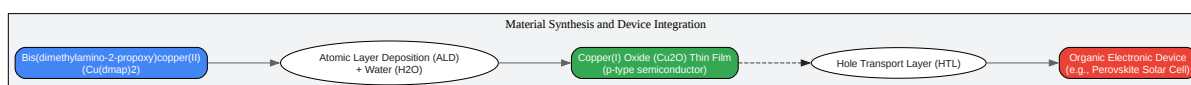


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Workflow for Perovskite Solar Cell Fabrication.

## Signaling Pathways and Logical Relationships

The logical relationship in the application of **Bis(dimethylamino-2-propoxy)copper(II)** for organic electronics is a precursor-to-film-to-device pathway. This is illustrated in the following diagram.



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Logical pathway from precursor to device.

## Conclusion

**Bis(dimethylamino-2-propoxy)copper(II)** is a key precursor for the deposition of Cu<sub>2</sub>O thin films via atomic layer deposition. These films have significant potential for application as hole transport layers in a variety of organic electronic devices. The protocols and data presented in these notes provide a foundation for researchers to explore the integration of this material into next-generation organic electronics. Careful control over the deposition process and post-deposition handling is crucial to achieve high-performance devices.

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